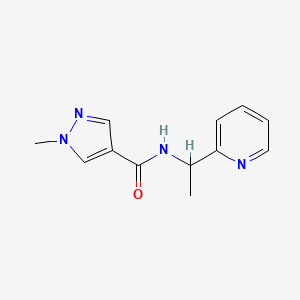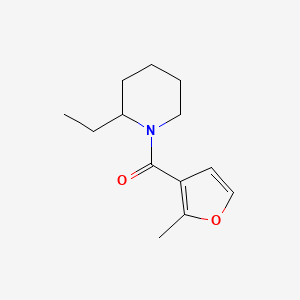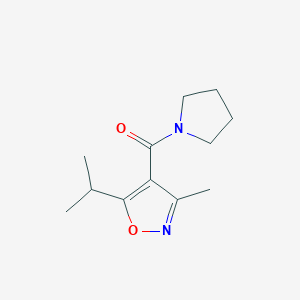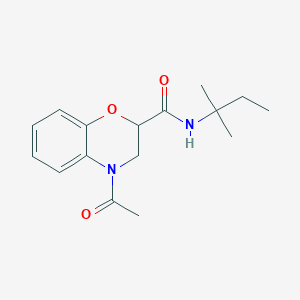
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that is classified as a designer drug. It belongs to the pyrovalerone family of drugs and has been found to have stimulant effects on the central nervous system. MDPV was first synthesized in the 1960s but gained popularity as a recreational drug in the early 2000s.
Applications De Recherche Scientifique
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. In animal studies, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been found to increase locomotor activity and improve cognitive function. Additionally, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine and norepinephrine transporters.
Mécanisme D'action
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine in the brain, resulting in increased levels of these neurotransmitters. This leads to increased stimulation of the central nervous system, resulting in the stimulant effects associated with 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use include increased heart rate, blood pressure, and body temperature. Additionally, 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been found to cause anxiety, paranoia, and hallucinations in some users. Long-term use of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has been associated with addiction, psychosis, and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its potent stimulant effects and ability to selectively target dopamine and norepinephrine transporters. However, the potential for abuse and addiction limits its use in research, and ethical considerations must be taken into account when using 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one in animal studies.
Orientations Futures
Future research on 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one should focus on its potential therapeutic applications, particularly in the treatment of ADHD and depression. Additionally, further research is needed to understand the long-term effects of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use on the brain and body. This includes the potential for addiction and the development of psychiatric disorders. Finally, more research is needed to develop safer and more effective treatments for substance abuse disorders, including those related to 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one use.
Méthodes De Synthèse
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be synthesized using a variety of methods, including the Leuckart reaction and the reductive amination of pyridine. The Leuckart reaction involves the reaction of piperonal with methylamine, followed by reduction with sodium borohydride. The reductive amination of pyridine involves the reaction of 3-pyridinecarboxaldehyde with methylamine, followed by reduction with sodium borohydride. Both methods result in the formation of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one, which can be purified using various techniques such as column chromatography.
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-4-3-9-16(11-12)14(17)7-6-13-5-2-8-15-10-13/h2,5,8,10,12H,3-4,6-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWRIRSFUDHUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)


![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)